Cas no 923210-94-0 (N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-4-carboxamide)

N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-4-carboxamide
- N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide
- 4-Pyridinecarboxamide, N-[2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-
- F2211-0105
- N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide
- AKOS024628800
- N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide
- 923210-94-0
-
- インチ: 1S/C22H16N2O4/c1-27-17-5-2-14(3-6-17)21-13-19(25)18-12-16(4-7-20(18)28-21)24-22(26)15-8-10-23-11-9-15/h2-13H,1H3,(H,24,26)
- InChIKey: XOURIGHVNFDTDN-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(C(NC2C=C3C(=CC=2)OC(C2=CC=C(OC)C=C2)=CC3=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 372.11100700g/mol
- どういたいしつりょう: 372.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 77.5Ų
じっけんとくせい
- 密度みつど: 1.352±0.06 g/cm3(Predicted)
- ふってん: 508.7±50.0 °C(Predicted)
- 酸性度係数(pKa): 10.60±0.40(Predicted)
N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2211-0105-40mg |
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide |
923210-94-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2211-0105-2mg |
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide |
923210-94-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2211-0105-4mg |
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide |
923210-94-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2211-0105-20mg |
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide |
923210-94-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2211-0105-20μmol |
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide |
923210-94-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2211-0105-10mg |
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide |
923210-94-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2211-0105-15mg |
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide |
923210-94-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2211-0105-5mg |
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide |
923210-94-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2211-0105-2μmol |
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide |
923210-94-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2211-0105-10μmol |
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide |
923210-94-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-4-carboxamide 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-4-carboxamideに関する追加情報
N-2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-6-Ylpyridine-4-Carboxamide: A Comprehensive Overview
The compound with CAS No 923210-94-0, known as N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmacology, organic chemistry, and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. In this article, we will delve into its chemical properties, synthesis methods, biological activities, and recent research advancements.
N-2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-6-Ylpyridine-4-Carboxamide is a complex molecule characterized by its chromenyl core, which is a fused bicyclic structure consisting of a benzene ring and a pyran ring. The chromenyl group is further substituted with a methoxyphenyl moiety at the 6-position and a pyridine carboxamide group at the 2-position. This combination of functional groups imparts the molecule with unique electronic and steric properties, making it an attractive candidate for various applications.
Recent studies have highlighted the potential of N-2-(4-methoxyphenyl)-4-Oxo-4H-Chromen-6-Ylpyridine-4-Carboxamide as a promising lead compound in drug discovery. Researchers have explored its activity against various enzymes and receptors, particularly in the context of neurodegenerative diseases and cancer. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against β-secretase, an enzyme implicated in Alzheimer's disease. The methoxyphenyl group was found to play a critical role in enhancing the compound's bioavailability and selectivity.
The synthesis of N-2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-6-Ylpyridine-4-Carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A key step in its synthesis is the formation of the chromenyl core through a cyclization reaction, followed by functionalization at specific positions to introduce the methoxyphenyl and pyridine carboxamide groups. Recent advancements in asymmetric catalysis have enabled researchers to achieve higher yields and enantioselectivity in this process.
In addition to its pharmacological applications, N-2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-6-Ylpyridine-4-Carboxamide has shown potential in materials science. Its chromenyl core exhibits interesting optical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. A 2023 paper in *Advanced Materials* reported that incorporating this compound into OLEDs significantly improved their efficiency and stability due to its ability to modulate electron transport properties.
The biological activity of N-CAS No 923210985 is closely tied to its structural features. The methoxy group on the phenyl ring contributes to hydrophilicity, enhancing the compound's solubility and permeability across biological membranes. Meanwhile, the pyridine carboxamide group provides hydrogen bonding capabilities, which are essential for interactions with target proteins. These properties make the compound an ideal candidate for further optimization in drug design.
Recent research has also focused on understanding the mechanistic basis of N-CAS No 923210985's biological activity. Using computational modeling techniques such as molecular docking and quantum mechanics calculations, scientists have gained insights into how this compound interacts with its target molecules at the atomic level. These studies have revealed that the compound's activity is influenced by both steric hindrance and electronic resonance effects within its structure.
In conclusion, N-CAS No 923210985 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both academic research and industrial development. As ongoing studies continue to uncover new facets of its properties and potential uses, this compound is poised to make significant contributions to fields ranging from medicine to materials science.
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